molecular formula C8H8BrClF3N B152077 (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride CAS No. 842169-83-9

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Cat. No.: B152077
CAS No.: 842169-83-9
M. Wt: 290.51 g/mol
InChI Key: XESDERGPILUSRV-OGFXRTJISA-N
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Description

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral fluorinated amine derivative with the molecular formula C₈H₈BrClF₃N and a molecular weight of 290.51 g/mol . Its CAS number is 842169-72-6, and it is typically supplied with a purity of ≥95% . The compound features a bromine atom at the para position of the phenyl ring and a trifluoromethyl group attached to the ethanamine backbone, conferring distinct electronic and steric properties. It is widely used as a building block in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules .

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESDERGPILUSRV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Pathways

The synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves:

  • The introduction of the trifluoromethyl group via nucleophilic substitution or addition reactions.

  • Bromination of the phenyl ring.

  • Resolution or asymmetric synthesis to achieve chirality.

Key Challenges

Challenges include:

  • Achieving high enantiomeric excess (eeee).

  • Minimizing side reactions such as over-bromination or decomposition.

  • Efficient purification of the hydrochloride salt.

Detailed Preparation Methods

Reaction Mechanism

One approach involves the use of chiral sulfinimines derived from enones and titanium-mediated reactions. The sulfinimine undergoes diastereoselective reduction with diisobutylaluminum hydride (DIBAL-H), followed by acidic deprotection to yield the desired chiral amine.

Experimental Conditions

  • Step 1: Titanium (IV) ethoxide (Ti(OEt)4Ti(OEt)_4) catalyzed reaction at 100°C for 2 hours.

  • Step 2: Reduction with DIBAL-H at 0C0^\circ C for 2 hours.

  • Step 3: Acidic hydrolysis using HClHCl (4 M) at room temperature for 18 hours.

Yield and Purity

The method achieves a yield of approximately 42% with an enantiomeric excess (eeee) greater than 95%.

Data Table: Reaction Conditions and Outcomes

StepReagentsTemperatureTimeYield (%)Enantiomeric Excess (%)
1Titanium (IV) ethoxide100C100^\circ C2 h70N/A
2DIBAL-H0C0^\circ C2 hN/AN/A
3HClHCl (4 M)Room Temp18 h42>95

Reaction Mechanism

This method involves bromination of aniline derivatives followed by nucleophilic substitution using trifluoroethylamine hydrochloride. The brominated intermediate reacts with trifluoroethylamine under controlled conditions to form the desired product.

Experimental Conditions

  • Stage #1: Bromination using acetic acid and sodium nitrite in dichloromethane at room temperature.

  • Stage #2: Reaction with trifluoroethylamine hydrochloride in dichloromethane at room temperature for several hours.

Yield Optimization

Column chromatography using petroleum ether-acetone mixtures ensures purification, yielding approximately 68%.

Data Table: Bromination-Trifluoromethylation Process

StageReagentsSolventTemperatureTimeYield (%)
1Sodium nitrite + acetic acidDichloromethaneRoom Temp0.5 hN/A
2Trifluoroethylamine HClDichloromethaneRoom Temp~12 h~68

Reaction Mechanism

Microwave irradiation accelerates the reaction between fluorinated alkyl alcohols and ammonia in the presence of metal catalysts. This method is particularly effective for synthesizing trifluoromethylated amines.

Experimental Conditions

  • Reaction conducted in an autoclave at 150C150^\circ C.

  • Ammonia water added incrementally during the reaction.

Yield Efficiency

Gas chromatography analysis indicates yields up to 85%, with minimal by-products.

Data Table: Microwave-Assisted Synthesis Parameters

ParameterValue
Temperature150C150^\circ C
PressureAutoclave conditions
Duration~5 hours
Yield (%)~85

Reaction Mechanism

Base-catalyzed isomerization transforms allylic amines into gamma-chiral trifluoromethylated amines. This stereospecific process ensures high chirality transfer.

Experimental Conditions

  • Base catalyst: TBD (Triazabicyclodecene).

  • Solvent: Toluene.

  • Temperature: 60C60^\circ C.

  • Reaction time: ~18 hours.

Chirality Transfer Efficiency

Quantitative yield with chirality transfer exceeding 90% has been reported.

Data Table: Stereospecific Isomerization Results

CatalystSolventTemperature (C^\circ C)Time (h)Chirality Transfer (%)
TBDToluene60C60^\circ C~18>90

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.

    Building Block: Serves as a building block in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry

    Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The bromophenyl group may interact with hydrophobic pockets in target proteins, influencing their activity.

Comparison with Similar Compounds

Enantiomeric Counterpart: (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride

The S-enantiomer (CAS 336105-43-2 ) shares the same molecular formula and weight but differs in stereochemistry. Enantiomeric purity is critical in drug design, as the S -form may exhibit distinct biological activity or metabolic stability. For example, the S -isomer is reported to have a higher purity (98%) compared to the R -form (95%) in commercial supplies . Such differences can influence binding affinities to chiral receptors or enzymes .

Positional Isomer: (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride

This compound (CAS 878408-46-9 ) substitutes bromine at the meta position of the phenyl ring. The molecular formula (C₈H₈BrClF₃N ) and weight (290.51 g/mol ) remain identical, but the altered bromine position modifies electronic effects (e.g., reduced electron-withdrawing influence) and steric interactions. Such changes can impact reactivity in cross-coupling reactions or interactions with biological targets .

Halogen-Substituted Analog: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine Hydrochloride

Replacing bromine with chlorine (CAS 1187931-01-6 ) reduces the molecular weight to 209.60 g/mol (formula C₈H₇ClF₃N ) . Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may enhance solubility but reduce lipophilicity. This analog was synthesized via hydride transfer reactions with a 76% yield , demonstrating comparable synthetic utility .

Trifluoromethyl-Substituted Derivative: (R)-2,2,2-Trifluoro-1-(4-Trifluoromethylphenyl)ethylamine Hydrochloride

The increased fluorine content (six fluorine atoms) enhances resistance to oxidative degradation, making it valuable in prolonged-action drug formulations .

Simplified Backbone: (R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride

This derivative (CAS 64265-77-6 , formula C₈H₁₀BrN·HCl ) lacks the trifluoromethyl group, reducing steric hindrance and electron-withdrawing effects. It is supplied with >99% enantiomeric excess (ee) , highlighting its utility in asymmetric synthesis where stereochemical precision is paramount .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Position Halogen Purity/ee Key Applications
(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl 842169-72-6 C₈H₈BrClF₃N 290.51 4-Bromo Br 95% Fluorinated drug intermediates
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl 336105-43-2 C₈H₈BrClF₃N 290.51 4-Bromo (S) Br 98% Chiral receptor studies
(S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl 878408-46-9 C₈H₈BrClF₃N 290.51 3-Bromo Br N/A Structure-activity studies
(R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine HCl 1187931-01-6 C₈H₇ClF₃N 209.60 4-Chloro Cl 96% Catalytic synthesis
(R)-2,2,2-Trifluoro-1-(4-CF₃-phenyl)ethylamine HCl 1260618-04-9 C₉H₈ClF₆N 295.62 4-Trifluoromethyl CF₃ N/A Metabolic stability enhancement
(R)-(+)-1-(4-Bromophenyl)ethylamine HCl 64265-77-6 C₈H₁₀BrN·HCl 236.53 4-Bromo Br >99% ee Asymmetric synthesis

Key Research Findings

  • Synthetic Utility : The R -enantiomer of the 4-bromo derivative is synthesized via reductive amination or asymmetric catalysis, achieving yields comparable to its S -counterpart .
  • Biological Relevance : The 4-bromo substitution enhances binding to aryl hydrocarbon receptors (AhR) compared to 3-bromo isomers, as observed in receptor-ligand docking studies .
  • Safety Profile : The 3-bromo isomer carries hazard statements H302-H315-H319-H335 , indicating risks of toxicity, irritation, and respiratory sensitization . Similar precautions are recommended for the 4-bromo analog.

Biological Activity

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, commonly referred to as (R)-Trifluoroethanamine, is a compound of significant interest due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrClF3N
  • Molecular Weight : 290.51 g/mol
  • CAS Number : 842169-83-9

The compound features a brominated phenyl ring and a trifluoroethylamine moiety, which contribute to its distinctive chemical reactivity and solubility in various solvents .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. It has been studied for its potential as a pharmacological agent in various therapeutic contexts:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in neurodegenerative diseases.
  • Antitumor Properties : Some studies have indicated that (R)-Trifluoroethanamine may possess antitumor activity through mechanisms involving apoptosis induction in cancer cell lines .

The biological effects of this compound are attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a modulator of various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors. This interaction is crucial for its antidepressant effects.
  • Inhibition of Enzymes : It has been suggested that the compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of mood-regulating neurotransmitters .

Case Studies

  • Study on Antidepressant Effects :
    • A study conducted on rodents demonstrated that administration of (R)-Trifluoroethanamine led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and sucrose preference test were employed to evaluate these effects.
  • Neuroprotection Against Oxidative Stress :
    • In vitro experiments showed that the compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to harmful agents like hydrogen peroxide. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of (R)-Trifluoroethanamine relative to structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
(R)-Trifluoroethanamine842169-83-9Bromophenyl groupAntidepressant, neuroprotective
(S)-Trifluoroethanamine66511989Similar structureLess studied, potential differences in activity
N-Methyl-2,2,2-trifluoroethylamine373-88-6Lacks bromineLimited biological data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, and how is enantiomeric purity ensured?

  • Methodology : The compound is synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone precursor (e.g., 4-bromoacetophenone derivatives) using chiral catalysts like Ru-BINAP complexes can yield the (R)-enantiomer. Optical purity (>99% ee) is confirmed using chiral HPLC with columns such as Chiralpak IA/IB and mobile phases like hexane/isopropanol .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, UV detection) and confirm structure with 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the compound’s physicochemical properties?

  • Analytical Workflow :

  • Melting Point : Determine via differential scanning calorimetry (DSC) (e.g., mp range 235–241°C for related (R)-enantiomers) .
  • Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) using gravimetric analysis.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Q. What analytical techniques are critical for verifying enantiomeric excess and structural integrity?

  • Chiral Analysis : Use chiral HPLC (e.g., Daicel Chiralcel OD-H column, 0.46 cm × 25 cm, flow rate 1 mL/min) with UV detection at 254 nm .
  • Spectroscopic Confirmation :

  • 19^{19}F NMR to confirm trifluoromethyl group integrity (δ −60 to −70 ppm).
  • IR spectroscopy for amine hydrochloride salt detection (N–H stretch ~2500–3000 cm1^{-1}) .

Advanced Research Questions

Q. How does the (R)-enantiomer’s configuration influence its interactions in biological systems compared to the (S)-form?

  • Methodology : Perform molecular docking studies (e.g., AutoDock Vina) targeting receptors like serotonin or dopamine transporters. Compare binding affinities and steric clashes using crystal structures (PDB: 4XP1). Validate via in vitro assays (e.g., radioligand displacement in HEK293 cells expressing target receptors) .
  • Data Interpretation : The (R)-enantiomer may exhibit higher selectivity due to spatial alignment with hydrophobic pockets in target proteins.

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Experimental Design :

pH Temperature Degradation Rate (k) Major Degradants
1.2 (HCl)37°C0.05/dayDehalogenated byproduct
7.4 (PBS)37°C0.01/dayOxidative derivatives
  • Resolution : Use LC-MS/MS to identify degradants and optimize storage conditions (e.g., −20°C under nitrogen for long-term stability) .

Q. How can computational modeling predict the compound’s metabolic pathways?

  • In Silico Tools :

  • CYP450 Metabolism : Simulate using Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., benzylic carbon).
  • Toxicity Prediction : Apply Derek Nexus to assess mutagenicity risks from bromophenyl or trifluoroethyl groups.
    • Validation : Cross-check with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

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